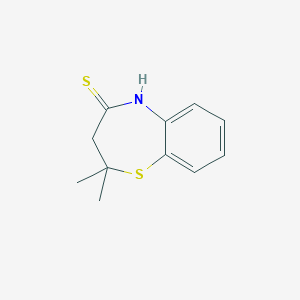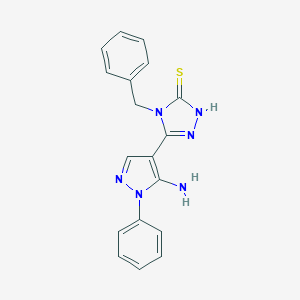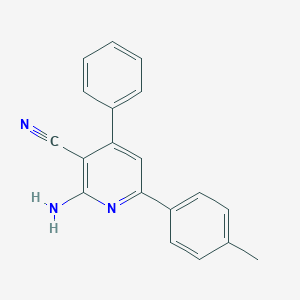
2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione, also known as DMBT, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DMBT is a benzothiazepine derivative that has shown promise as an anti-cancer agent, as well as a treatment for neurological disorders such as Alzheimer's disease. In
Aplicaciones Científicas De Investigación
2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the anti-cancer properties of 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione. Studies have shown that 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione can induce apoptosis (cell death) in cancer cells, and inhibit tumor growth in animal models. 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has also been shown to have neuroprotective effects, and may be a potential treatment for Alzheimer's disease and other neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione induces apoptosis in cancer cells by activating the caspase pathway. Another proposed mechanism is that 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione may inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. In neurodegenerative disorders, 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione may act as an antioxidant and reduce oxidative stress in the brain.
Biochemical and Physiological Effects:
2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been shown to induce apoptosis and inhibit cell proliferation. In animal models, 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been shown to inhibit tumor growth and reduce tumor volume. In neurodegenerative disorders, 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been shown to have neuroprotective effects and reduce oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione in lab experiments is that it has shown promise as a potential therapeutic agent for cancer and neurodegenerative disorders. Another advantage is that the synthesis method for 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been optimized to produce high yields of pure 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione. However, one limitation of using 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Direcciones Futuras
There are several future directions for research on 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione. One area of research is to further investigate its mechanism of action, which could lead to the development of more effective treatments for cancer and neurodegenerative disorders. Another area of research is to explore the potential of 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione as a drug delivery system, as it has been shown to have good bioavailability and can cross the blood-brain barrier. Additionally, research could focus on optimizing the synthesis method for 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione to improve yields and reduce costs.
Métodos De Síntesis
The synthesis of 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione involves the reaction of 2-aminothiophenol with 2,2-dimethyl-3-bromoacrylonitrile in the presence of a base catalyst. The resulting product is then treated with hydrogen sulfide to yield 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione. This synthesis method has been optimized to produce high yields of pure 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione.
Propiedades
Fórmula molecular |
C11H13NS2 |
|---|---|
Peso molecular |
223.4 g/mol |
Nombre IUPAC |
2,2-dimethyl-3,5-dihydro-1,5-benzothiazepine-4-thione |
InChI |
InChI=1S/C11H13NS2/c1-11(2)7-10(13)12-8-5-3-4-6-9(8)14-11/h3-6H,7H2,1-2H3,(H,12,13) |
Clave InChI |
GXHAWMRBLUPWIB-UHFFFAOYSA-N |
SMILES |
CC1(CC(=S)NC2=CC=CC=C2S1)C |
SMILES canónico |
CC1(CC(=S)NC2=CC=CC=C2S1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}-1,3,4-oxadiazole](/img/structure/B293197.png)
![3-[1-(4-chloroanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B293198.png)
![Ethyl [(4-anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B293202.png)
![1-[(4-Anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetone](/img/structure/B293203.png)
![N-allyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B293204.png)
![methyl 2-(4-fluorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293208.png)
![methyl 2-benzylidene-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293209.png)
![4-[2-(3-amino-5-oxopyrazol-4-yl)hydrazinyl]benzenesulfonamide](/img/structure/B293212.png)
![4-[(4-ethoxyphenyl)hydrazinylidene]pyrazole-3,5-diamine](/img/structure/B293213.png)
![4-(4-chlorophenyl)-2-ethoxy-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B293214.png)

